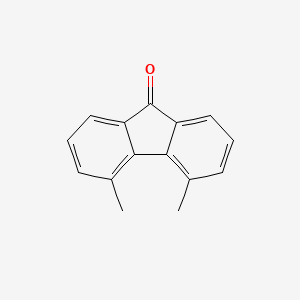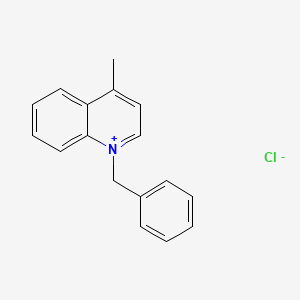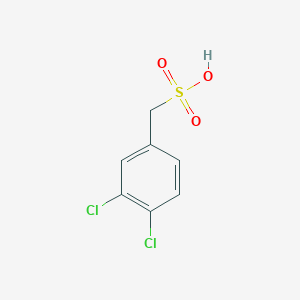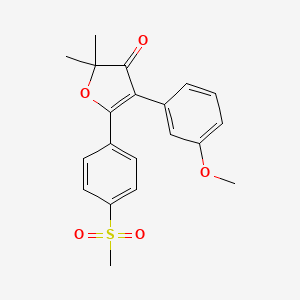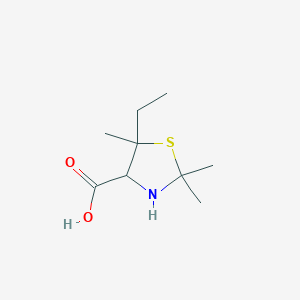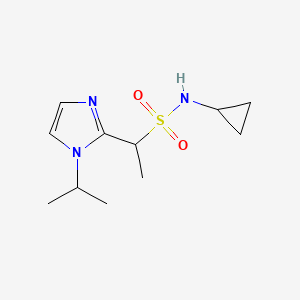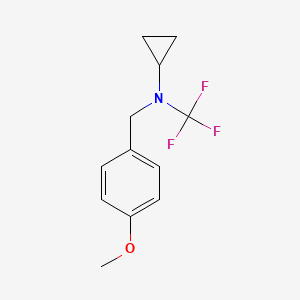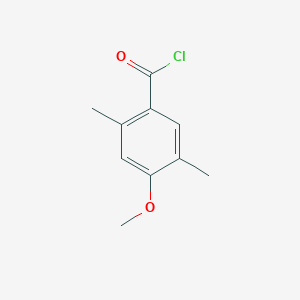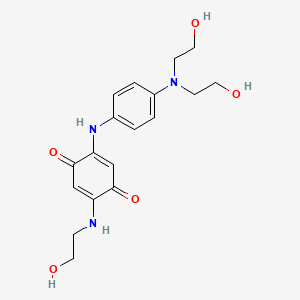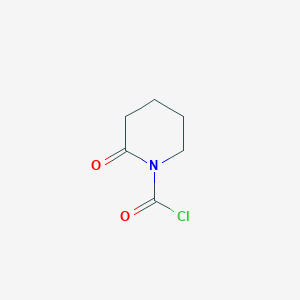
2-Oxopiperidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Piperidinecarbonyl chloride, 2-oxo-, can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with phosgene (COCl2) under controlled conditions . The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods often involve large-scale reactions in specialized reactors to ensure safety and efficiency .
Análisis De Reacciones Químicas
1-Piperidinecarbonyl chloride, 2-oxo-, undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form piperidine and carbon dioxide.
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include bases like triethylamine and solvents like dichloromethane . Major products formed from these reactions include amides, esters, and piperidine derivatives .
Aplicaciones Científicas De Investigación
1-Piperidinecarbonyl chloride, 2-oxo-, has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Piperidinecarbonyl chloride, 2-oxo-, involves its reactivity with nucleophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives . This reactivity is crucial for its applications in chemical synthesis and drug development .
Comparación Con Compuestos Similares
1-Piperidinecarbonyl chloride, 2-oxo-, can be compared with other similar compounds such as:
1-Pyrrolidinecarbonyl chloride: Similar in structure but with a five-membered ring instead of a six-membered ring.
4-Morpholinecarbonyl chloride: Contains a morpholine ring, which imparts different chemical properties.
Dimethylcarbamyl chloride: Contains a carbamyl group instead of a piperidine ring.
These compounds share similar reactivity but differ in their specific applications and chemical properties .
Propiedades
Número CAS |
86788-38-7 |
|---|---|
Fórmula molecular |
C6H8ClNO2 |
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
2-oxopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c7-6(10)8-4-2-1-3-5(8)9/h1-4H2 |
Clave InChI |
RPRRCIZRDCAWLW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


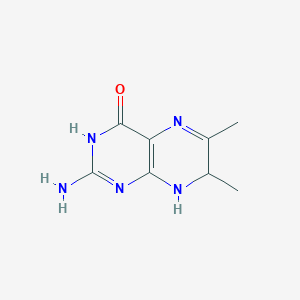

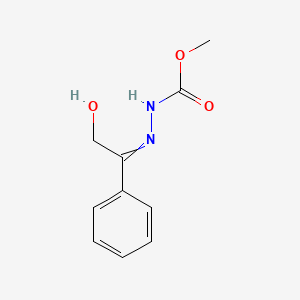
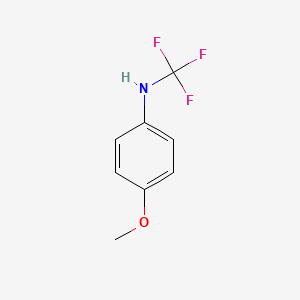
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
